molecular formula C24H24N4O5 B11340786 (5Z)-5-[1-acetyl-5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[1-acetyl-5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11340786
M. Wt: 448.5 g/mol
InChI Key: DRHGDVPYPLQKJI-UHFFFAOYSA-N
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Description

5-[1-ACETYL-5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a tetrahydropyrimidine ring, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-[1-ACETYL-5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves multiple steps, starting with the preparation of the pyrazole and tetrahydropyrimidine intermediates. The key steps include:

Mechanism of Action

The mechanism of action of 5-[1-ACETYL-5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Compared to similar compounds, 5-[1-ACETYL-5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE stands out due to its unique combination of functional groups and ring structures. Similar compounds include:

These comparisons highlight the unique structural and functional attributes of 5-[1-ACETYL-5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

5-[2-acetyl-3-(4-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]-1-benzyl-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C24H24N4O5/c1-3-33-18-11-9-17(10-12-18)20-13-19(26-28(20)15(2)29)21-22(30)25-24(32)27(23(21)31)14-16-7-5-4-6-8-16/h4-12,20,31H,3,13-14H2,1-2H3,(H,25,30,32)

InChI Key

DRHGDVPYPLQKJI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=C(N(C(=O)NC3=O)CC4=CC=CC=C4)O

Origin of Product

United States

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